molecular formula C22H23NO2 B13140703 4-(1-Ethoxyethoxy)-N,N-diphenylaniline CAS No. 880544-72-9

4-(1-Ethoxyethoxy)-N,N-diphenylaniline

Cat. No.: B13140703
CAS No.: 880544-72-9
M. Wt: 333.4 g/mol
InChI Key: MLIUVLHCCFNSKS-UHFFFAOYSA-N
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Description

4-(1-Ethoxyethoxy)-N,N-diphenylaniline is an organic compound with a complex structure that includes an ethoxyethoxy group and a diphenylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethoxyethoxy)-N,N-diphenylaniline typically involves the reaction of p-hydroxystyrene with ethyl vinyl ether in the presence of p-toluenesulfonic acid as a catalyst. This reaction leads to the formation of the ethoxyethoxy group attached to the benzene ring . The reaction conditions are crucial, as the product is prone to hydrolysis in acidic environments, which can lead to by-products and lower yields.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high purity and yield. This includes the use of vacuum distillation to purify the product and remove any by-products . The process is designed to be efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethoxyethoxy)-N,N-diphenylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(1-Ethoxyethoxy)-N,N-diphenylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(1-Ethoxyethoxy)-N,N-diphenylaniline involves its interaction with molecular targets through various pathways. The ethoxyethoxy group can participate in hydrogen bonding and other interactions, while the diphenylaniline moiety can engage in π-π interactions with aromatic systems . These interactions can influence the compound’s reactivity and its effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Ethoxyethoxy)-N,N-diphenylaniline is unique due to the presence of both the ethoxyethoxy group and the diphenylaniline moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

880544-72-9

Molecular Formula

C22H23NO2

Molecular Weight

333.4 g/mol

IUPAC Name

4-(1-ethoxyethoxy)-N,N-diphenylaniline

InChI

InChI=1S/C22H23NO2/c1-3-24-18(2)25-22-16-14-21(15-17-22)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-18H,3H2,1-2H3

InChI Key

MLIUVLHCCFNSKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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